Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with a tert-butyl carboxylate group at position 5 and a 4-chlorophenyl substituent at position 3. The tert-butyl group acts as a protective moiety, enhancing solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-17(2,3)23-16(22)21-9-8-14-13(10-21)15(20-19-14)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOMLZUFXQUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680228 | |
| Record name | tert-Butyl 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-37-3 | |
| Record name | tert-Butyl 3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate as a base. The reaction is carried out in a mixture of ethyl acetate and water, resulting in the formation of the desired pyrazolopyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility: The 4-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may influence binding to biological targets (e.g., enzymes in M. tuberculosis) compared to smaller substituents like methyl . Iodo substituents () increase molecular weight and may alter metabolic stability .
Biological Activity :
- The nitrophenyl -containing analog () demonstrates significant anti-TB activity (IC50 = 21.8 µM), suggesting that electron-withdrawing groups at position 3 enhance enzyme inhibition . The target compound’s 4-chlorophenyl group, while less electron-withdrawing than nitro, may retain partial activity.
- Methyl and hydroxymethyl derivatives lack reported bioactivity, highlighting the importance of aromatic/electron-deficient substituents for potency .
Safety Profiles :
Hydrogen Bonding and Crystallography
Biological Activity
Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20ClN3O2
- Molecular Weight : 333.81 g/mol
- CAS Number : 661487-18-9
The compound features a pyrazolo-pyridine core, which is known for various pharmacological properties. Its structure includes a tert-butyl group and a 4-chlorophenyl moiety that may enhance its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine derivatives exhibit significant antimicrobial properties. For instance, related pyrazole derivatives have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . Although specific data on the target compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo derivatives has been documented. Compounds with similar frameworks have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives exhibited IC50 values as low as 0.04 μmol against COX-2 . The presence of the chlorophenyl group in tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine could potentially enhance its anti-inflammatory effects through similar mechanisms.
The mechanisms by which this compound may exert its biological effects are largely inferred from related compounds:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives inhibit key enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can bind to specific protein targets, influencing cellular signaling pathways.
Study on Antitubercular Activity
A study focused on the synthesis and evaluation of pyrazolo derivatives demonstrated significant antitubercular activity. The most active compounds showed selective inhibition against Mycobacterium tuberculosis while exhibiting minimal toxicity towards human lung fibroblast cells . Although the specific compound this compound was not directly tested, its structural analogs provide a basis for hypothesizing similar effects.
Anti-inflammatory Studies
Research into the anti-inflammatory properties of related compounds revealed that modifications in the structure could lead to enhanced activity against COX enzymes. The structure–activity relationship (SAR) studies indicated that electron-withdrawing groups like chlorine could improve inhibitory potency .
Data Table: Biological Activity Summary
Q & A
(Basic) What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step protocols, starting with piperidin-4-one derivatives and proceeding through cyclization and functionalization steps. Key methods include:
- Coupling reactions : Use of tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours, achieving yields up to 74.2% .
- Protection/deprotection strategies : Introduction of the tert-butyl carbamate group via Boc-protection, followed by selective deprotection for downstream modifications .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CuBr, tert-butyl nitrite, DMF, 50°C | 74.2% | |
| Functionalization | 4-Chlorophenyl boronic acid, Pd catalyst | ~60% |
(Basic) How is structural confirmation achieved for this compound?
Researchers employ a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves conformational details (e.g., semi-chair conformation of the dihydropyridine ring) using SHELX software for refinement .
- NMR spectroscopy : Confirms substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.4 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., LC/MS [M+H]+ peaks at m/z 508 in related analogs) .
(Basic) What safety protocols are recommended for handling this compound?
Based on GHS classification:
- Hazard mitigation : Use fume hoods, gloves, and eye protection due to acute oral toxicity (Category 4) and skin irritation (Category 2) .
- Exposure response : Immediate rinsing with water for skin/eye contact; avoid inhalation of dust .
(Advanced) How do substituent modifications influence biological activity in pyrazolo[4,3-c]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Nitro or halogens (e.g., 4-chlorophenyl) enhance target binding but may reduce solubility .
- Bioactivity data : The 4-chlorophenyl analog shows moderate Mycobacterium tuberculosis inhibition (MIC = 26.7 μM), while iodinated derivatives exhibit altered pharmacokinetics .
Table 2 : Comparative Bioactivity of Analogs
| Substituent | IC50 (MTB PS) | MIC (MTB) | Cytotoxicity |
|---|---|---|---|
| 4-Chlorophenyl | 21.8 ± 0.8 μM | 26.7 μM | Non-toxic ≤50 μM |
| 4-Nitrophenyl | 18.2 μM | 22.1 μM | Moderate |
(Advanced) How can researchers resolve contradictions in reported bioactivity data?
Methodological considerations include:
- Purity validation : HPLC (>98% purity) to exclude impurities affecting activity .
- Standardized assays : Replicate under identical conditions (e.g., RAW 264.7 cell line for cytotoxicity) .
- Statistical rigor : Use of triplicate measurements and error analysis (e.g., ±0.8 μM in IC50 reporting) .
(Advanced) What crystallographic insights inform the compound’s conformational stability?
X-ray analyses reveal:
- Hydrogen bonding networks : N–H⋯O and N–H⋯N interactions stabilize crystal packing along the a-axis .
- Torsional angles : The dihydropyridine ring adopts a semi-chair conformation, with tert-butyl groups inducing steric constraints .
- Thermal parameters : Low displacement parameters (<0.05 Ų) confirm rigidity in the bicyclic core .
(Advanced) How can synthesis protocols be optimized for scalability?
Key strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
